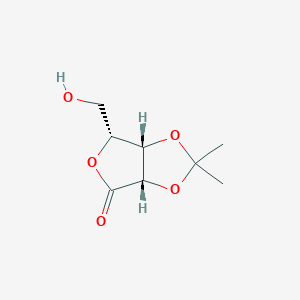

2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Description

BenchChem offers high-quality 2,3-O-Isopropylidene-D-lyxono-1,4-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-O-Isopropylidene-D-lyxono-1,4-lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a critical chiral building block in carbohydrate chemistry and drug discovery. As a protected derivative of D-lyxonic acid

Molecular Architecture & Identification

The compound is a bicyclic system comprising a

| Parameter | Detail |

| Systematic Name | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone |

| CAS Registry Number | 56543-10-3 |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Stereochemistry | D-Lyxo configuration (2S, 3S, 4R) |

| Synonyms | 2,3-O-Isopropylidene-D-lyxonic acid |

Physical Characterization

The following data represents the purified D-enantiomer. Researchers must note that the optical rotation is solvent-dependent due to the potential for lactone ring opening (mutarotation) in aqueous media.

Table 1: Physical Properties

| Property | Value | Conditions / Notes |

| Physical State | Crystalline Solid | White to off-white crystals |

| Melting Point | 99 – 100 °C | Recrystallized from benzene [1] |

| Optical Rotation | ||

| Solubility | High | Acetone, Chloroform, Ethyl Acetate, Methanol |

| Solubility (Water) | Soluble | Undergoes slow hydrolysis to the open-chain acid |

| Stability | Hygroscopic | Store under inert atmosphere at -20°C |

Expert Insight: The mutarotation observed in water (from

Spectroscopic Signature

Identification of the 2,3-isomer versus the thermodynamically possible 3,5-isomer is critical. The 2,3-O-isopropylidene derivative is characterized by specific IR and NMR features.

-

Infrared Spectroscopy (IR):

-

Carbonyl (

): Strong band at 1785 cm⁻¹ . This high wavenumber is characteristic of a strained

-

-

Nuclear Magnetic Resonance (

NMR):-

The isopropylidene group typically manifests as two singlets for the methyl groups (approx.

1.37 and 1.46 ppm).[1] -

Coupling constants (

) between H-2 and H-3 are diagnostic of the cis-fused dioxolane ring.

-

Synthesis & Production Protocol

The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a two-stage process starting from D-lyxose. The key challenge is preventing the formation of the 3,5-O-isopropylidene byproduct.

Validated Workflow

-

Oxidation: D-Lyxose is oxidized to D-lyxono-1,4-lactone using Bromine water (

).[2][3] -

Protection: The crude lactone is treated with acetone and an acid catalyst.

Critical Control Point: The use of 2,2-dimethoxypropane (DMP) with a catalytic amount of p-toluenesulfonic acid (pTsOH) or sulfuric acid favors the kinetic 2,3-product. Prolonged reaction times or thermodynamic conditions may lead to scrambling or formation of the 3,5-isomer [2].

Figure 1: Synthetic pathway prioritizing kinetic control to maximize the 2,3-isomer yield.

Applications in Drug Development

This compound is a "Chiral Pool" superstar, primarily used to access polyhydroxylated alkaloids (iminosugars) and modified nucleosides.

Case Study: Synthesis of 1-Deoxyfuconojirimycin (DFJ)

DFJ is a potent

Mechanism:

-

Activation: The free hydroxyl at C-5 is activated (e.g., Triflate).

-

Substitution: Nucleophilic displacement with Azide (

) inverts the configuration (if necessary) or retains it depending on the leaving group strategy. -

Reduction & Cyclization: Reduction of the lactone to a lactol/diol followed by intramolecular reductive amination yields the piperidine ring of the iminosugar.

Figure 2: Application workflow for the synthesis of bioactive iminosugars.

Handling & Safety (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Institutes of Health (NIH) / PubChem. 2,3-O-Isopropylidene-d-lyxono-1,4-lactone Synthesis & Properties. Available at: [Link]

-

Molecules (MDPI). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025).[2][3][4][5] Discusses IR/NMR distinction of isomers. Available at: [Link]

-

Organic Syntheses. Analogous protocols for Erythronolactone derivatives. Available at: [Link]

Sources

High-Purity Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone: A Regiocontrolled Approach

Executive Summary

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a critical chiral building block in carbohydrate chemistry and total synthesis.[1] It serves as a rigid, optically pure scaffold for the synthesis of nucleoside analogues, polyhydroxylated alkaloids, and functionalized cyclopentanes.[1][2]

While the target molecule can theoretically be accessed via the direct protection of D-lyxono-1,4-lactone, this guide advocates for a "Protect-then-Oxidize" strategy .[1] Experimental evidence confirms that direct acetonation of the lactone often yields a difficult-to-separate mixture of the 2,3-O-isopropylidene and 3,5-O-isopropylidene isomers due to the conformational flexibility of the lactone ring.[1] By contrast, protecting D-lyxose first locks the furanose ring in the 2,3-cis configuration, ensuring exclusive formation of the 2,3-acetonide.[1][2] Subsequent oxidation of the anomeric center yields the target lactone with high regiochemical fidelity.[1]

Retrosynthetic Analysis & Strategic Rationale

The synthesis is designed to maximize regioselectivity and yield.[1]

-

Target: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (3 )[1][3][4]

-

Precursor: 2,3-O-Isopropylidene-D-lyxofuranose (2 )[1]

Pathway Logic[1][2]

-

Thermodynamic Control (Step 1): D-Lyxose exists in equilibrium between pyranose, furanose, and open-chain forms.[1][2] Reaction with acetone and an acid catalyst traps the furanose form because the cis-2,3-diol arrangement on the five-membered ring is thermodynamically favorable for acetonide formation.[1]

-

Regio-Retention (Step 2): Oxidation of the hemiacetal (C1-OH) to the lactone (C1=O) preserves the 2,3-protection pattern established in the previous step.[1]

[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-O-Isopropylidene-D-lyxofuranose

This step exploits the thermodynamic preference of acetone to bridge cis-1,2-diols on a five-membered ring.[1]

-

Reagents: D-Lyxose (10.0 g, 66.6 mmol), Acetone (dry, 200 mL), Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL), Sodium Bicarbonate (NaHCO₃).[1][2]

-

Equipment: 500 mL Round-bottom flask, Magnetic stirrer, Calcium chloride drying tube.

Protocol:

-

Suspension: Charge the flask with D-lyxose and dry acetone. The sugar will not dissolve initially.[1]

-

Catalysis: Add concentrated H₂SO₄ dropwise. Attach the drying tube to exclude atmospheric moisture.[1]

-

Reaction: Stir vigorously at room temperature. The suspension will gradually clear as the sugar reacts and dissolves, typically taking 2–4 hours.[1][2]

-

Neutralization: Once the solution is clear (indicating consumption of D-lyxose), add solid NaHCO₃ (approx. 5 g) and stir for 30 minutes to neutralize the acid.

-

Filtration: Filter off the inorganic salts.[1]

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield a syrup.

-

Purification: The crude syrup (mainly 2,3-O-isopropylidene-D-lyxofuranose) is often sufficiently pure for the next step.[1] If necessary, it can be crystallized from benzene or purified via short-column chromatography (SiO₂, EtOAc/Hexanes).[1][2]

Checkpoint: The product should be a syrup or low-melting solid. The optical rotation

Step 2: Oxidation to 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

The classic bromine water oxidation is preferred for its mildness and high yield, converting the lactol (hemiacetal) directly to the lactone.[1]

-

Reagents: 2,3-O-Isopropylidene-D-lyxofuranose (from Step 1), Bromine (Br₂, 3.5 mL, ~1.05 equiv), Barium Carbonate (BaCO₃, 15 g), Water (100 mL).[1][2]

-

Equipment: 250 mL Three-neck flask, Dropping funnel, Ice bath.

Protocol:

-

Preparation: Dissolve the protected sugar in water (100 mL) in the flask. Add BaCO₃ to buffer the hydrobromic acid generated during oxidation.[1]

-

Oxidation: Cool the mixture to 0°C. Add Bromine dropwise over 30 minutes with vigorous stirring. The color should persist as a pale orange/yellow.[1]

-

Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Workup:

-

Remove excess bromine by bubbling a stream of air through the solution (in a fume hood!) or by adding a small amount of sodium thiosulfate until the color fades.[1][2]

-

Filter off the barium salts.[1]

-

Treat the filtrate with Ag₂CO₃ (if necessary to remove traces of bromide) or pass through a cation exchange resin (H+ form) to remove dissolved barium.[1][2]

-

-

Dehydration: Evaporate the aqueous solution to dryness under high vacuum.

-

Crystallization: Dissolve the residue in a minimum amount of hot benzene or ethyl acetate/hexane mixture. Cool to induce crystallization.[1][2][5][6]

Yield: Expect 80–90% for this step.[1][2]

Analytical Data & Specifications

The following table summarizes the expected physical properties for validation.

| Property | Value / Range | Notes |

| Molecular Formula | C₈H₁₂O₅ | |

| Molecular Weight | 188.18 g/mol | |

| Physical State | White Crystalline Solid | |

| Melting Point | 99 – 100 °C | Lit.[1][3] value [1] |

| Optical Rotation | Rotation decreases over time due to hydrolysis in water | |

| IR Spectrum | ~1785 cm⁻¹ | Characteristic |

| Solubility | Soluble in water, ethanol, acetone | Hydrolyzes slowly in water |

Mechanistic Insight

Acetonide Formation (Thermodynamic Control)

The reaction of D-lyxose with acetone is reversible.[1] While D-lyxose can form pyranose and furanose rings, the 2,3-cis-diol relationship in the furanose form provides the optimal geometry for the five-membered dioxolane ring (acetonide) fusion.[1] This creates a cis-fused [5,5]-bicyclic system, which is thermodynamically more stable than the trans-fused alternatives or six-membered ring protections in this specific sugar configuration.[1]

Oxidation (Hemiacetal to Lactone)

Bromine acts as the oxidant.[1][2][4] The mechanism involves the attack of the hemiacetal oxygen on bromine, followed by elimination of HBr to form the carbonyl.[1][2] The presence of the buffer (BaCO₃) is critical to neutralize the HBr formed, preventing acid-catalyzed hydrolysis of the sensitive isopropylidene group.[1][2]

Troubleshooting & Optimization

-

Isomer Contamination: If you attempt to protect the lactone directly (Route B), you may observe a lower melting point or complex NMR signals.[1][2] This indicates the presence of the 3,5-O-isopropylidene isomer.[1] Solution: Stick to the "Protect-then-Oxidize" route described above.

-

Incomplete Oxidation: If the reaction in Step 2 stalls, ensure the pH is controlled. If the solution becomes too acidic, the acetonide may hydrolyze.[1][2] Maintain the presence of solid BaCO₃.[1]

-

Water Removal: The final lactone is hygroscopic and can hydrolyze back to the acid in water.[1] Ensure thorough drying and store in a desiccator.[1]

References

-

Schaffer, R. (1959).[1][2] 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.[1][3][4] Journal of Research of the National Bureau of Standards, 62(5), 215–219.[1][2]

-

Janus, L. et al. (2025).[1][2] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 345.[1][2] [1][2]

-

Morgenlie, S. (1977).[1][2] Oxidation of Carbohydrate Derivatives with Silver Carbonate on Celite. Acta Chemica Scandinavica B, 31, 63-70.[1][2] (General method for lactol oxidation).[1][2]

Sources

Structural Elucidation and Synthetic Utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Topic: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Structural Elucidation Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the realm of carbohydrate chemistry and chiral pool synthesis, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) serves as a critical "chiron" (chiral synthon). Its rigid bicyclic framework fixes the stereochemistry of the C2 and C3 hydroxyl groups, making it an invaluable scaffold for the synthesis of complex nucleoside analogues, polyhydroxylated alkaloids (iminosugars), and functionalized tetrahydrofurans.

This guide provides a rigorous technical analysis of its structural elucidation, distinguishing it from its thermodynamic isomer (the 3,5-protected derivative), and details a validated characterization protocol.

Synthetic Origin & Stereochemical Context

To understand the structure, one must understand its origin. The synthesis of this specific isomer is non-trivial due to the competing formation of the 3,5-O-isopropylidene derivative.

The Isomer Challenge

When D-lyxono-1,4-lactone is treated with acetone and acid, the 3,5-O-isopropylidene derivative is often the thermodynamic product due to the relief of ring strain and the specific conformation of the fused ring system. To selectively obtain the 2,3-O-isopropylidene isomer, the synthesis typically proceeds via the calcium salt of D-lyxonic acid, trapping the cis-diol at C2-C3 before the lactone ring imposes its final conformational constraints.

Synthesis Pathway Visualization

The following diagram outlines the specific pathway required to isolate the target 2,3-isomer, contrasting it with the 3,5-isomer trap.

Figure 1: Synthetic pathway distinguishing the target 2,3-isomer from the thermodynamic 3,5-isomer.

Spectroscopic Characterization & Elucidation

The structural proof relies on a convergence of IR, NMR, and Physical data. The key to elucidation is distinguishing the cis-fused [3.3.0] bicyclic system of the 2,3-isomer from the bridged system of the 3,5-isomer.

Infrared Spectroscopy (IR)

The carbonyl stretch is the primary diagnostic marker for the ring size.

-

Observed Band:

-

Interpretation: This high wavenumber is characteristic of a

-lactone (5-membered ring). A

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry.

H NMR Logic (400 MHz, CDCl

or D

O)

| Proton | Approx. Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-2 | 4.70 - 4.85 | Doublet (d) | Downfield due to | |

| H-3 | 4.80 - 4.90 | dd | Coupled to both H-2 and H-4. | |

| H-4 | 4.50 - 4.60 | Multiplet | - | Bridgehead proton. Chemical shift indicates proximity to ring oxygen.[1] |

| H-5a/b | 3.80 - 4.00 | Multiplet | - | Exocyclic methylene protons. |

| Me | 1.35, 1.45 | Singlets (s) | - | Characteristic gem-dimethyl of the isopropylidene group. Distinct peaks indicate a rigid ring environment (diastereotopic). |

Critical Elucidation Note: In the 3,5-isomer , the coupling pattern changes drastically due to the bridged nature, and the H-2 proton often appears as a singlet or with very small coupling if the dihedral angle approaches 90°. The clear doublet for H-2 in the 2,3-isomer is diagnostic.

C NMR Logic

-

C-1 (C=O):

. -

Acetal Quaternary C:

. -

Ring Carbons (C2-C4): Clustered between

. -

C-5:

(Typical for primary alcohol).

Physical Properties

These values are essential for purity verification during process development.

-

Melting Point:

(Sharp melting point indicates high isomeric purity). -

Specific Rotation:

(c 1.6, H-

Note: The rotation may drift over time in aqueous solution due to hydrolysis or ring opening, so measurements should be taken immediately upon dissolution.

-

Elucidation Logic Flow

The following decision tree illustrates how a researcher confirms the structure from raw data.

Figure 2: Structural elucidation logic tree integrating spectroscopic data.

Experimental Protocol: Synthesis & Isolation

Standardized procedure adapted for high-purity isolation.

Safety: Work in a fume hood. Acetone is flammable. H

-

Preparation: Charge a flask with Calcium D-lyxonate (1.0 eq) and dry Acetone (20 vol).

-

Acidification: Add concentrated Sulfuric Acid (1.1 eq) dropwise at 0°C. This liberates the free acid in situ.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane). The kinetic 2,3-acetonide forms first.

-

Neutralization: Neutralize with solid CaCO

or PbCO -

Isolation: Evaporate the acetone filtrate to dryness.

-

Purification: Recrystallize the residue from Benzene or Ethyl Acetate/Hexane .

-

Checkpoint: If an oil persists, seed with a crystal from a previous batch or scratch the flask. The 2,3-isomer crystallizes (MP 99-100°C), whereas the 3,5-isomer often remains oily or has a different crystal habit.

-

Applications in Drug Development

This molecule is not just a laboratory curiosity; it is a scaffold for "Chiral Pool" synthesis.

-

Nucleoside Analogues: The pre-formed furanose ring with defined C2/C3 stereochemistry allows for the rapid synthesis of 1'-modified nucleosides (e.g., C-nucleosides) by manipulating the C1 carbonyl and C4 position.

-

Iminosugars: Reduction of the lactone followed by ring expansion is a route to polyhydroxylated piperidines (sugar mimics), which are potent glycosidase inhibitors used in treating lysosomal storage disorders and diabetes.

References

-

Synthesis and Physical Properties: Isbell, H. S., & Frush, H. L. (1958). 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards.

-

Crystal Structure & Isomerism (3,5-isomer comparison): Sosnowska, A., et al. (2025). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.

-

General NMR Data for Carbohydrate Acetonides: Bates College. Protection of Carbohydrates: Acetonides.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

This technical guide is structured to address the specific challenges in working with 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , particularly the critical distinction between it and its thermodynamic isomer, the 3,5-derivative.

Part 1: Executive Summary & Structural Criticality

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a valuable chiral building block in the synthesis of nucleoside analogues and polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin). However, its preparation and identification present a specific stereochemical trap that frequently leads to incorrect structural assignment in the literature.

The "Lyxo-Lactone" Trap

Unlike its diastereomer D-ribonolactone , which readily forms the 2,3-isopropylidene derivative upon direct acetonization, D-lyxonolactone prefers to form the 3,5-O-isopropylidene derivative under thermodynamic conditions. This is due to the severe steric strain imposed by a cis-fused 1,3-dioxolane ring on the trans-configured C2/C3 backbone of the lyxo-furanose system.

-

Target Compound (Kinetic/Salt Product): 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.

-

Common Impurity/Alternative (Thermodynamic Product): 3,5-O-Isopropylidene-D-lyxono-1,4-lactone.[1][2]

Immediate Action: Researchers must verify the Melting Point and Optical Rotation immediately upon isolation. NMR alone can be deceptive without comparative integration due to overlapping signals in crude mixtures.

Part 2: Synthesis & Preparation Protocols

To obtain the specific 2,3-isomer, one cannot simply reflux D-lyxonolactone in acetone/acid. The proven route utilizes the calcium salt to pre-organize the acetal prior to lactonization.

Workflow Diagram: Selective Synthesis

Validated Protocol (The "Levene-Tipson" Modification)

-

Step 1: Oxidation of D-lyxose to Calcium D-lyxonate.

-

Step 2 (Critical): Shake Calcium D-lyxonate in dry acetone with sulfuric acid (catalytic) at room temperature. The calcium salt template favors the 2,3-acetal formation on the open chain or furanose hemiacetal equilibrium.

-

Step 3: Neutralization and extraction yields the 2,3-protected lactone.

-

QC Check: If the product melts >200°C, you have made the 3,5-isomer. The target should melt ~100°C.

Part 3: Spectroscopic Characterization

Physical Constants (Primary Identification)

These values are the most reliable initial check for structural integrity.

| Property | 2,3-Isomer (Target) | 3,5-Isomer (Impurity) | Notes |

| Melting Point | 99 – 100 °C | 207 – 208.5 °C | Distinct difference due to crystal packing of fused vs. bridged systems. |

| Optical Rotation | +106° ( | Varies (often lower magnitude) | The 2,3-isomer is strongly dextrorotatory. |

| Solubility | Soluble in water, EtOH, Acetone | Less soluble in cold organic solvents |

Nuclear Magnetic Resonance (NMR) Profiling

Note: Chemical shifts (

H NMR (500 MHz, CDCl

/ D

O)

The coupling constant

-

2,3-Isomer (

Hz): Indicates a cis-relationship on the lactone ring (dihedral angle ~0-20°). -

3,5-Isomer (

Hz): The ring is locked in a

| Position | Multiplicity | Assignment Logic | ||

| H-2 | 4.60 – 4.75 | Doublet (d) | Deshielded by | |

| H-3 | 4.80 – 4.90 | dd | Acetal methine proton. | |

| H-4 | 4.40 – 4.55 | Multiplet | - | Ring closure point ( |

| H-5a/5b | 3.80 – 4.00 | Multiplet | - | Exocyclic CH |

| CH | 1.45, 1.38 | Singlets (s) | - | Gem-dimethyl of isopropylidene. |

C NMR (125 MHz, CDCl

)

| Carbon | Type | Structural Significance | |

| C-1 | 174.0 – 176.0 | C=O | Carbonyl (Lactone).[1][3][4] |

| Acetal C | 112.0 – 114.0 | C_q | Quaternary acetal carbon (characteristic of 5-membered dioxolane). |

| C-2 | 76.0 – 78.0 | CH | |

| C-3 | 74.0 – 76.0 | CH | |

| C-4 | 78.0 – 80.0 | CH | |

| C-5 | 60.0 – 62.0 | CH | Free primary alcohol (unless protected). |

| CH | 26.0, 27.5 | CH | Isopropylidene methyls. |

Infrared Spectroscopy (IR)[2]

-

C=O Stretch: 1775 – 1790 cm

(Characteristic of -

OH Stretch: 3400 – 3500 cm

(Broad, H-bonded, C5-OH). -

C-H Stretch: 2980 – 2995 cm

(Aliphatic).

Part 4: Quality Control & Impurity Profiling

To ensure scientific integrity in drug development workflows, use this self-validating logic gate:

-

Synthesis Check: Did you use the Calcium Salt method?

-

No (Direct Acid/Acetone): You likely have the 3,5-isomer (MP ~207°C). STOP.

-

Yes: Proceed.

-

-

Melting Point Check: Is MP < 105°C?

-

H-NMR Check: Do you see distinct methyl singlets at ~1.4 ppm?

Structural Connectivity Diagram

[3]

References

- Levene, P. A., & Tipson, R. S. (1936). The Structure of Monoacetone-d-lyxose. Journal of Biological Chemistry, 115, 731-747. (Establishes the 2,3-isomer structure and physical constants).

-

Isbell, H. S. (1956). 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards, 57(3), 171. Link

-

Dmochowska, B., et al. (2025).[1][2] Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.[2] Link (Clarifies the thermodynamic preference for the 3,5-isomer).

- Gokel, G., et al. (1983). Synthesis of chiral macrocycles. Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. iq.ufrgs.br [iq.ufrgs.br]

- 5. J66442.ME [thermofisher.com]

- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-O-Isopropylidene- D -ribonic g-lactone 99 30725-00-9 [sigmaaldrich.com]

- 8. J66442.ME [thermofisher.com]

Technical Monograph: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

The following technical guide provides an in-depth analysis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a critical chiral building block in carbohydrate chemistry and drug discovery.

Core Identity & Synthetic Utility in Chiral Pool Manipulation

Executive Summary

In the realm of asymmetric synthesis, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone serves as a high-fidelity chiral scaffold. Its rigid bicyclic structure—comprising a

Physicochemical Profile & Molecular Identity

The molecular weight and structural constants are foundational for stoichiometric calculations in multi-step synthesis.

Core Data Table

| Property | Specification |

| Chemical Name | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone |

| Molecular Weight | 188.18 g/mol |

| Molecular Formula | |

| CAS Number | 56543-10-3 |

| Melting Point | 99–100 °C (Crystalline solid) |

| Optical Rotation | |

| Solubility | Soluble in acetone, DCM, ethyl acetate, ethanol |

| Structural Class | Protected aldonolactone (Bicyclic acetonide) |

*Note: Optical rotation may exhibit mutarotation over time in aqueous solution due to lactone ring opening/hydrolysis equilibrium.

Structural Analysis & Stereochemistry

The molecule features a cis-fused 5,5-bicyclic system. The isopropylidene protection at C2 and C3 forces the furanose ring into a specific envelope conformation (typically

-

Rigidity: The acetonide group prevents rotation around the C2-C3 bond, reducing entropic penalties during binding or reaction.

-

Reactivity: The C1 carbonyl is activated for reduction (to lactols) or Grignard addition, while the C5 hydroxyl (if deprotected or activated) allows for chain extension.

Synthetic Pathways & Mechanistic Insight

The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone typically proceeds via the "Chiral Pool" approach, utilizing abundant D-lyxose as the starting material.

Synthesis Workflow

The transformation involves two key mechanistic steps:

-

Oxidation: Conversion of the hemiacetal (D-lyxose) to the lactone using bromine water.[1] This establishes the C1 oxidation state.

-

Ketalization: Thermodynamic protection of the cis-diol at C2/C3 using acetone and an acid catalyst.

Mechanistic Diagram (Graphviz)

Caption: Step-wise synthesis from D-Lyxose showing oxidation followed by thermodynamic acetonide protection.

Detailed Experimental Protocol

Objective: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone from D-lyxono-1,4-lactone.

Reagents:

-

D-Lyxono-1,4-lactone (1.0 equiv)

-

2,2-Dimethoxypropane (DMP) (Scavenger/Reagent)

-

p-Toluenesulfonic acid (p-TsOH) or

(Cat.)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with D-lyxono-1,4-lactone (e.g., 3.8 g, 25.7 mmol) and anhydrous acetone (20 mL).

-

Activation: Add 2,2-dimethoxypropane (3.5 mL) to drive the equilibrium by scavenging water (forming methanol and acetone).

-

Catalysis: Add a catalytic amount of concentrated

(approx. 25 -

Reaction: Stir the mixture at room temperature (20–25 °C) for 1–2 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane) or IR (shift in carbonyl band).

-

Quench: Neutralize the acid by adding solid

or triethylamine. Stir for 15 minutes. -

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to obtain a crude syrup or solid.

-

Purification: Recrystallize from benzene or ether/hexane mixtures to yield the target as white crystals (Yield: ~85–90%).

Validation Check:

-

IR: Look for the characteristic

-lactone carbonyl stretch at 1785 cm⁻¹ . -

Melting Point: Confirm product melts between 99–100 °C .

Applications in Drug Development

This lactone is not merely a final product but a divergent node in the synthesis of bioactive molecules.

Synthesis of Iminosugars (Deoxyfuconojirimycin)

The primary pharmaceutical application is the synthesis of 1-deoxyfuconojirimycin (DFJ) , a potent

Nucleoside Analogs

The lactone can be reduced to the lactol (furanose form) and coupled with nucleobases to generate novel nucleoside analogs with antiviral potential.

Application Workflow (Graphviz)

Caption: Divergent synthesis pathways leading to bioactive nucleosides and iminosugars.

Analytical Characterization (Spectroscopy)

To ensure the integrity of the molecular weight and structure during research, compare experimental data against these standards:

-

Infrared Spectroscopy (IR):

-

1785 cm⁻¹: Strong C=O stretching (characteristic of

-lactone). -

1380, 1370 cm⁻¹: Gem-dimethyl (isopropylidene) deformation (doublet).

-

-

Nuclear Magnetic Resonance (NMR):

-

H NMR: The methyl groups of the acetonide appear as two distinct singlets (approx.

-

C NMR: The carbonyl carbon typically resonates around

-

H NMR: The methyl groups of the acetonide appear as two distinct singlets (approx.

References

-

Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data. Retrieved from

-

National Institutes of Health (NIH). 2,3-O-Isopropylidene-D-lyxofuranose and related lactones. Journal of Research of the National Bureau of Standards. Retrieved from

-

MDPI. Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molbank 2024. Retrieved from

-

PubChem. 2,3-O-Isopropylidene-D-erythronolactone (Structural Analog Reference). Retrieved from [5]

-

Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-ribonolactone (Methodology Analog). Org. Synth. 1987, 65, 243. Retrieved from

Sources

Technical Guide: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

[1][2]

Executive Summary

2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a bicyclic carbohydrate derivative utilized as a rigid, chiral scaffold in the synthesis of nucleoside analogues, polyhydroxylated alkaloids, and complex natural products.[1][2] Its value lies in the fixed stereochemistry of the cis-fused dioxolane ring, which protects the C2 and C3 hydroxyl groups while directing nucleophilic attacks on the lactone carbonyl or the exocyclic hydroxymethyl group.[1]

Structural Elucidation & Nomenclature

Systematic IUPAC Derivation

While commonly referred to by its semi-systematic carbohydrate name, the compound is formally a fused bicyclic heterocycle.[1]

-

Ring System: A tetrahydrofuran ring fused to a 1,3-dioxolane ring.[1]

-

Numbering Logic: The bridgehead carbons are typically assigned positions 3a and 6a.[1] The lactone carbonyl is at position 4.[1]

-

Stereochemistry (D-Lyxo):

-

D-Lyxose configuration: (2S, 3S, 4R).[1]

-

In the fused system, the C2 and C3 hydroxyls of the sugar form the acetonide.[1] Since both are "Left" in the Fischer projection of D-lyxose, they are cis relative to each other, allowing for the formation of the 5,5-fused system.[1]

-

The C4 stereocenter (carrying the hydroxymethyl group) retains the R configuration.[1]

-

Systematic Name: (3aS,6aS,6R)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-one [1]

Stereochemical Map

The following table correlates the carbon positions of the parent sugar to the final lactone structure.[1]

| D-Lyxose Carbon | Configuration | Role in Lactone Structure | Substituent |

| C1 | - | Lactone Carbonyl | =O[1] |

| C2 | S | Bridgehead (Fused) | -O-C(Me)₂-O- |

| C3 | S | Bridgehead (Fused) | -O-C(Me)₂-O- |

| C4 | R | Ring Closure Point | -CH₂OH (Exocyclic) |

| C5 | - | Exocyclic Side Chain | -OH (Primary) |

Synthesis & Mechanistic Insight

The synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is typically achieved via a two-stage sequence: oxidative lactonization of D-lyxose followed by thermodynamically controlled acetonization.[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation from D-Lyxose to the protected lactone.[1]

Figure 1: Synthetic pathway for the preparation of 2,3-O-isopropylidene-D-lyxono-1,4-lactone.

Detailed Protocol

Step 1: Oxidation of D-Lyxose D-Lyxose is oxidized using bromine water (Br₂/H₂O).[1][4][5] The reaction is buffered (often with CaCO₃ or NaHCO₃) to prevent hydrolysis of the forming lactone, though acidic conditions eventually favor the 1,4-lactone (gamma) over the 1,5-lactone (delta) due to the stability of the 5-membered ring.[1]

Step 2: Acetonide Protection The crude D-lyxono-1,4-lactone is protected using acetone and an acid catalyst.[1]

-

Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (2,2-DMP) as a water scavenger, p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (catalyst).[1]

-

Conditions: Room temperature, 1-24 hours.

-

Mechanism: The cis-diol at C2 and C3 reacts with the oxocarbenium ion generated from acetone/DMP.[1] The formation of the [3.3.0] bicyclic system is thermodynamically favored over other protection patterns (e.g., bridging C3-C5) due to the low ring strain of the cis-fused 5,5-system.[1]

Critical Experimental Note: Ensure the starting lactone is dry. Water competes with the diol for the acetonide reagent.[1] The use of 2,2-DMP drives the equilibrium forward by consuming produced water and generating methanol (volatile).[1]

Applications in Drug Development[1]

This compound serves as a "Chiral Pool" intermediate—a pre-fabricated unit of stereochemistry used to build complex drugs.[1]

Nucleoside Analogue Synthesis

The lactone ring can be reduced to a lactol (hemiacetal), which is then converted into a furanosyl donor for nucleoside synthesis.[1]

-

Target: Antiviral agents (e.g., modified ribosides).[1]

-

Logic: The 2,3-acetonide protection is stable to basic conditions used in nucleobase coupling but can be removed via acid hydrolysis at the final stage.

Total Synthesis of Iminosugars

The compound is a precursor for Deoxyfuconojirimycin and other iminosugars (glycosidase inhibitors).[1]

-

Pathway: The lactone carbonyl is attacked by nucleophiles (e.g., Grignard reagents) or reduced, followed by ring-opening and nitrogen insertion to form the piperidine or pyrrolidine core of the iminosugar.[1]

Analytical Characterization

To validate the synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone, compare experimental data against the following standard parameters.

Physical Properties Table[1]

| Parameter | Specification | Notes |

| Molecular Formula | C₈H₁₂O₅ | - |

| Molecular Weight | 188.18 g/mol | - |

| Physical State | Crystalline Solid | White needles or powder |

| Melting Point | 99 – 100 °C | Distinct sharp melting point |

| Solubility | Soluble in MeOH, EtOH, CHCl₃ | Sparingly soluble in hexanes |

Spectroscopic Signatures[1]

-

IR Spectroscopy:

-

¹H-NMR (CDCl₃, 400 MHz):

References

Technical Guide: Discovery and History of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Part 1: Executive Summary

2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a pivotal chiral building block in the "chiral pool" of carbohydrate chemistry. Derived from D-lyxose, this bicyclic lactone serves as a rigid, stereochemically defined scaffold for the synthesis of complex natural products, including nucleoside analogues, macrolides, and iminosugars like deoxyfuconojirimycin.

Its significance lies in its specific stereochemical array: the cis-2,3-diol protection locks the furanose ring into a specific conformation, while the C5-hydroxyl remains available for functionalization or chain extension. This guide explores the historical trajectory of its discovery, the nuances of its regioselective synthesis, and its application in modern drug development.

Part 2: Historical Genesis & Structural Elucidation

The Early Carbohydrate Era (1930s)

The history of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is deeply intertwined with the early structural studies of acetonated sugars by Phoebus A. Levene and R.S. Tipson at the Rockefeller Institute.

-

1936: Levene and Tipson first reported the preparation of "mono-O-isopropylidene-D-lyxose" by reacting D-lyxose with acetone and sulfuric acid. However, the exact ring structure (furanose vs. pyranose) and the position of the isopropylidene group were not immediately definitive.

-

The Lactone Gap: While the acetonated sugar was known, the corresponding lactone derivative (2,3-O-isopropylidene-D-lyxono-1,4-lactone) remained uncharacterized for several decades. Early attempts to oxidize the protected sugar often led to degradation or complex mixtures.

Structural Proof (Mid-20th Century)

The definitive isolation and structural proof of the lactone form came later, largely driven by the work of H.S. Isbell and colleagues at the National Bureau of Standards (now NIST).

-

The Challenge: Unlike D-ribonolactone, which readily forms the 2,3-acetonide due to favorable cis-geometry, D-lyxonolactone presents a competitive landscape. The C2 and C3 hydroxyls are cis, allowing for a 5-membered dioxolane ring (the 2,3-product). However, the C3 and C5 hydroxyls can also interact, leading to a bridged 3,5-O-isopropylidene derivative.

-

Resolution: Isbell’s team demonstrated that under controlled acidic conditions, the 2,3-isomer could be isolated (mp 99–100 °C,

). They used infrared spectroscopy to confirm the

Part 3: Chemical Synthesis & Regiochemistry[1]

The "Lyxose Conundrum": Kinetic vs. Thermodynamic Control

Synthesizing 2,3-O-isopropylidene-D-lyxono-1,4-lactone is not trivial due to the competing formation of the 3,5-O-isopropylidene isomer.

-

2,3-Isomer (Target): Formed via the reaction of the cis-2,3-diols. This is often the kinetic product but can rearrange.

-

3,5-Isomer (Competitor): Formed via a 6-membered acetal ring bridging C3 and C5. In D-lyxono-1,4-lactone, the hydroxymethyl group (C5) and the C3-hydroxyl are spatially proximal, making this isomer thermodynamically stable and sometimes the major product under vigorous conditions.

Optimized Synthetic Protocol

The following protocol synthesizes the target compound starting from D-lyxose, utilizing an oxidative degradation followed by controlled protection.

Step 1: Oxidation of D-Lyxose

Reaction:

-

Dissolve D-lyxose (10 g) in water (100 mL).

-

Add sodium bicarbonate (2.2 equiv) to buffer the solution.

-

Add bromine (

, 1.1 equiv) dropwise at 0 °C. -

Stir for 24 hours. The aldehyde at C1 is oxidized to the carboxylic acid, which spontaneously cyclizes to D-lyxono-1,4-lactone upon acidification and concentration.

-

Purification: Remove excess bromine with sodium thiosulfate. Evaporate water to yield crude lactone syrup.

Step 2: Regioselective Acetonation

Reaction: Lactone + Acetone

-

Suspend the crude D-lyxono-1,4-lactone in dry acetone (200 mL).

-

Add 2,2-dimethoxypropane (DMP) as a water scavenger and acetone source.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or concentrated

. -

Critical Control: Stir at room temperature for limited time (1–2 hours). Prolonged reaction times or higher temperatures favor the thermodynamic 3,5-isomer.

-

Neutralize with solid

, filter, and concentrate. -

Crystallization: Recrystallize from benzene or ether/hexane to isolate the 2,3-isomer (white needles).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from D-Lyxose to the protected lactone, highlighting the divergent regiochemical outcomes.[1]

Part 4: Physical & Spectroscopic Data[3]

Researchers must validate the identity of the synthesized compound using the following standard data.

| Property | Value / Description | Notes |

| CAS Number | 56543-10-3 | Specific to D-isomer |

| Molecular Formula | MW: 188.18 g/mol | |

| Melting Point | 99 – 100 °C | Distinct from 3,5-isomer |

| Optical Rotation | High positive rotation is characteristic | |

| IR Spectrum | Diagnostic of | |

| Solubility | Soluble in water, ethanol, acetone | Hydrolyzes slowly in water |

Part 5: Applications in Drug Development[5]

The 2,3-O-isopropylidene-D-lyxono-1,4-lactone scaffold is a versatile "chiron" (chiral synthon) used in the synthesis of high-value therapeutics.

Iminosugars (Deoxyfuconojirimycin)

Iminosugars are potent glycosidase inhibitors with antiviral and antidiabetic properties.

-

Mechanism: The lactone is reduced to the lactol, followed by reductive amination to replace the ring oxygen with nitrogen.

-

Significance: The D-lyxo configuration corresponds to the stereochemistry required for specific fucosidase inhibitors, which are investigated for treating cystic fibrosis and lysosomal storage disorders.

Nucleoside Analogues

Modified nucleosides are the cornerstone of antiviral therapies (e.g., HIV, Hepatitis C).

-

Application: The lactone can be reduced to the lactol (sugar) and coupled with nucleobases. The pre-installed 2,3-acetonide protects the cis-diol during the coupling reaction, ensuring regioselectivity.

-

Inversion: The C5-hydroxyl can be activated (mesylated) and inverted to access the L-ribose series, which is otherwise expensive to source.

Total Synthesis of Macrolides

The rigid bicyclic structure allows for highly diastereoselective additions to the lactone carbonyl or the C5 position, making it an ideal starting material for the polyol chains found in macrolide antibiotics.

Part 6: References

-

Levene, P. A., & Tipson, R. S. (1936).[2] The Structure of Monoacetone D-Lyxose. Journal of Biological Chemistry. Link

-

Isbell, H. S. (1956). Infrared Spectra of D-Lyxono-1,4-lactone and its Acetals. Journal of Research of the National Bureau of Standards. Link

-

Sosnowska, A., et al. (2025).[1][3][4] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules (MDPI). Link

-

Lundt, I., & Madsen, R. (2001). Iminosugars as Glycosidase Inhibitors: Synthesis and Biological Activity. Topics in Current Chemistry. Link

-

Organic Syntheses. (2005). Preparation of D-Ribonolactone and its Acetonide (Analogous Procedure). Organic Syntheses, Vol. 82, p. 75. Link

Sources

Methodological & Application

Application Note: Use of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone in Organic Synthesis

[1]

Abstract

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a versatile chiral building block derived from the carbohydrate "chiral pool." Its rigid bicyclic structure, defined by the 2,3-acetonide protection, exerts powerful stereoelectronic control over reactions at the lactone carbonyl and the C5-hydroxymethyl group. This guide details the synthesis of this reagent, its application in nucleoside analogue construction, and its utility in the total synthesis of polyhydroxylated alkaloids (iminosugars).

Introduction: The "Chiral Pool" Advantage

In drug discovery, accessing defined stereocenters without expensive asymmetric catalysis is often achieved using carbohydrates. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (1) is particularly valuable because:

-

Rigidity: The fusion of the dioxolane (acetonide) and lactone rings creates a rigid 5,5-bicyclic system. This forces incoming nucleophiles to attack from the convex face (anti to the isopropylidene group), ensuring high diastereoselectivity.

-

Divergent Reactivity: The lactone carbonyl is electrophilic, while the C5-hydroxyl is a nucleophilic handle for chain extension or activation.

-

Availability: It is readily synthesized from D-lyxose, a commercially available pentose.

Preparation of the Reagent

While commercially available, in-house preparation is often more cost-effective for large-scale campaigns.

Protocol 1: Synthesis from D-Lyxose

Mechanism: Bromine oxidation of the hemiacetal (D-lyxose) to the lactone, followed by thermodynamic acetonide protection.

Reagents:

-

D-Lyxose (CAS: 111-19-3)

-

Bromine (

) -

Potassium Carbonate (

) -

Acetone / 2,2-Dimethoxypropane (2,2-DMP)[1]

-

p-Toluenesulfonic acid (p-TsOH) or

Step-by-Step Procedure:

-

Oxidation: Dissolve D-lyxose (100 g) in water (600 mL) containing

(1.2 eq). Cool to 0°C. Add-

Critical Check: The solution should remain slightly acidic/neutral. If the color fades rapidly, add more

.

-

-

Isolation of Lactone: Quench excess bromine with formic acid. Concentrate in vacuo.[2] Extract the residue with hot ethanol to remove inorganic salts. Evaporate ethanol to yield crude D-lyxono-1,4-lactone.

-

Acetonide Protection: Suspend the crude lactone in dry acetone (10 mL/g). Add 2,2-dimethoxypropane (2.0 eq) and catalytic p-TsOH (0.05 eq).

-

Reaction: Stir at room temperature for 12–18 hours. The suspension will clear as the product forms.

-

Workup: Neutralize with triethylamine. Concentrate. Purify by crystallization from ether/hexanes or silica flash chromatography (EtOAc/Hexanes).

Yield: Typically 65–75% overall.

Characterization: MP: ~99–100°C;

Core Application: Synthesis of Nucleoside Analogues

The most common use of this lactone is as a precursor to modified nucleosides (e.g., for antiviral research). The lactone is reduced to a lactol (hemiacetal), activated, and coupled with a nucleobase.[3]

Protocol 2: Partial Reduction to the Lactol

Objective: Reduce the lactone to the lactol (2,3-O-isopropylidene-D-lyxofuranose) without over-reduction to the diol.

Reagents:

Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon. Dissolve the lactone (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/acetone bath).

-

Addition: Add DIBAL-H (11 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump.

-

Note: Maintain internal temperature below -70°C to prevent ring opening to the aldehyde/diol.

-

-

Monitoring: Stir for 2 hours at -78°C. Monitor by TLC (the lactol is more polar than the lactone).

-

Quench: Add Methanol (5 mL) slowly at -78°C. Then add saturated aqueous Rochelle’s salt (Potassium sodium tartrate).

-

Workup: Warm to room temperature. Stir vigorously until two clear layers form (solubilization of aluminum salts). Extract with EtOAc.[2][5]

-

Result: The resulting lactol exists as an anomeric mixture (

) and is usually used immediately for the next step (e.g., Vorbrüggen coupling).

Stereoselective Nucleophilic Additions (Grignard)

The 2,3-acetonide directs nucleophiles to the convex face (anti to the protecting group), creating a tertiary alcohol with high stereocontrol.

Protocol 3: Grignard Addition for Chain Extension

Reaction: Lactone + RMgX

Procedure:

-

Dissolve lactone (5 mmol) in dry THF (25 mL). Cool to -40°C.

-

Add Grignard reagent (e.g., Vinylmagnesium bromide, 1.0 M, 6 mmol) dropwise.

-

Stir for 1 hour. The reaction forms a stable magnesium chelate that prevents double addition (unlike esters).

-

Quench: Pour into cold saturated

. -

Outcome: The product is a lactol with a new carbon substituent at C1. This can be reduced (using

) to a C-glycoside or opened to a ketose.

Visualizations

Diagram 1: Synthesis and Structural Logic

This diagram illustrates the flow from D-Lyxose to the protected reagent and its 3D stereochemical implications.

Caption: Synthesis pathway of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone emphasizing the formation of the rigid bicyclic scaffold.

Diagram 2: Divergent Applications

This workflow shows how the reagent branches into nucleosides, iminosugars, and C-glycosides.

Caption: Divergent synthetic utility of the lactone reagent in pharmaceutical chemistry.

Comparison of Reduction Methods

Choosing the right reducing agent is critical for yield and selectivity.

| Reagent | Conditions | Product | Selectivity | Application |

| DIBAL-H | -78°C, Toluene/THF | Lactol (Hemiacetal) | High | Nucleoside synthesis |

| LiBH4 / NaBH4 | 0°C, EtOH/THF | Diol (Ring Open) | N/A | Access to acyclic chiral chains |

| L-Selectride | -78°C, THF | Lactol | Very High | Stereoselective reduction |

| RMgX (Grignard) | -40°C, THF | Ketol (Hemiketal) | High (Anti-face) | C-C bond formation |

Troubleshooting & Optimization

-

Problem: Over-reduction to the diol during DIBAL-H reduction.

-

Solution: Ensure temperature is strictly below -70°C. Add DIBAL-H slowly down the side of the flask to pre-cool it before it hits the solution.

-

-

Problem: Low yield in Grignard addition (enolization).

-

Solution: Use organocerium reagents (CeCl3 + RMgX) to suppress basicity and enhance nucleophilicity.

-

-

Problem: Acetonide hydrolysis.

-

Solution: Avoid strong aqueous acids during workup. Use buffered solutions (phosphate buffer pH 7) or rapid extraction.

-

References

-

Synthesis of D-lyxono-1,4-lactone from D-lyxose

-

Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI (2025). Link

-

-

Acetonide Protection & Physical Properties

-

2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. NIH / NIST. Link

-

-

General Reduction Protocols (DIBAL-H)

-

Application in Iminosugar Synthesis

-

Synthesis of nojirimycin derivatives. Google Patents (EP0423099A1). Link

-

-

Grignard Reactions with Lactones

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grignard Reaction [organic-chemistry.org]

Application Note: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone – A Versatile Chiral Scaffolding Hub

Topic: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone as a chiral building block Content Type: Application Note & Protocol Guide

Executive Summary

2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3) is a high-value chiral pool intermediate derived from D-lyxose. Distinguished by its rigid bicyclic [3.3.0] framework and specific cis-2,3-diol protection, this building block offers a strategic entry point for the synthesis of polyhydroxylated alkaloids, C-nucleosides, and iminosugars (e.g., deoxyfuconojirimycin). This guide details the critical reactivity profiles, synthesis protocols, and handling requirements necessary to leverage this scaffold in drug discovery and total synthesis.

Structural Profile & Strategic Value

The molecule features a

-

The Lactone Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) without racemization.

-

The Primary Alcohol (C5): A free hydroxyl group amenable to selective functionalization (tosylation, oxidation, halogenation) while the ring system remains intact.

-

The Acetonide Protecting Group (C2, C3): Locks the cis-diol configuration and controls the ring conformation, directing stereoselectivity at the C1 and C4 centers.

| Property | Specification |

| CAS Number | 56543-10-3 |

| Molecular Formula | C |

| Molecular Weight | 188.18 g/mol |

| Stereochemistry | D-Lyxo (2S, 3S, 4R) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in hexanes |

Synthesis & Sourcing Strategy

While commercially available, in-house preparation from D-lyxose is often required for gram-to-kilogram scale-up.

Synthesis Workflow

The synthesis involves the oxidative cleavage of the anomeric center of D-lyxose followed by thermodynamic acetonide protection.

Critical Consideration (Regioselectivity): Direct acetonation of D-lyxono-1,4-lactone can yield a mixture of the desired 2,3-O-isopropylidene (5-membered fused ring) and the 3,5-O-isopropylidene (6-membered fused ring) isomers. The 2,3-isomer is generally favored under thermodynamic conditions due to the cis-relationship of the C2 and C3 hydroxyls in the D-lyxo configuration.

Protocol: Preparation from D-Lyxose[1][2][3]

-

Oxidation: Dissolve D-lyxose (1.0 equiv) in water containing CaCO

(1.2 equiv). Add Br -

Protection: Suspend crude lactone in dry acetone. Add 2,2-dimethoxypropane (2.0 equiv) and catalytic

-TsOH (0.05 equiv). Stir at room temperature for 12–18h. -

Purification: Neutralize with Et

N, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 1:1) or recrystallization from ether/hexane to isolate the 2,3-isomer.

Reactivity & Application Protocols

Pathway A: Lactone Reduction (Synthesis of Lactols/C-Nucleosides)

Controlled reduction of the lactone to the lactol (hemiacetal) is the gateway to Wittig olefinations, essential for constructing acyclic chain extensions or C-nucleosides.

Protocol: DIBAL-H Reduction

-

Reagents: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, DIBAL-H (1.0 M in toluene), anhydrous THF.

-

Step 1: Dissolve the lactone (1.0 g, 5.3 mmol) in anhydrous THF (15 mL) under Ar/N

. Cool to -78°C . -

Step 2: Add DIBAL-H (5.8 mmol, 1.1 equiv) dropwise over 20 min along the flask wall to pre-cool the reagent.

-

Step 3: Stir at -78°C for 2 hours. Monitor by TLC (loss of starting material; lactol is often a streak or lower R

). -

Step 4: Quench with MeOH (2 mL) at -78°C. Add saturated Rochelle’s salt solution (potassium sodium tartrate) and warm to RT. Stir vigorously until two clear layers form (1–2 h).

-

Step 5: Extract with EtOAc, dry over Na

SO -

Result: The crude lactol is unstable and should be used immediately in the subsequent Wittig or Grignard reaction.

Pathway B: C5-Functionalization (Chain Extension)

The free C5-hydroxyl allows for the attachment of leaving groups or oxidation to an aldehyde without disturbing the chiral centers at C2, C3, or C4.

Protocol: Selective Tosylation

-

Reagents: Lactone,

-Toluenesulfonyl chloride (TsCl), Pyridine, DMAP. -

Step 1: Dissolve lactone (1.0 equiv) in dry pyridine (0.5 M concentration). Add catalytic DMAP (0.1 equiv).

-

Step 2: Cool to 0°C. Add TsCl (1.2 equiv) in portions.

-

Step 3: Stir at 0°C to RT overnight.

-

Step 4: Standard aqueous workup (CuSO

wash to remove pyridine). -

Outcome: 5-O-Tosyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone.[3] This intermediate is a precursor for azide displacement (-> amino sugars) or hydride displacement (-> 5-deoxy sugars).

Visualizing the Chiral Hub

The following diagram maps the divergent synthesis pathways starting from D-Lyxose.

Figure 1: Synthesis and divergent reactivity map of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protection Step | Formation of 3,5-isomer or hydrolysis. | Ensure anhydrous conditions (use 2,2-DMP). Check NMR: 2,3-isomer shows distinct coupling for H2/H3; 3,5-isomer shifts H4/H5. |

| Over-reduction (Diol formation) | DIBAL-H excess or temp > -70°C. | Strictly maintain -78°C. Add DIBAL-H slowly. Quench immediately upon consumption of SM. |

| Racemization at C2 | Basic conditions during workup. | Avoid strong bases. Use buffered quenching (Rochelle's salt or phosphate buffer). |

| Poor Solubility | Highly polar lactone nature. | Use THF/DMF mixtures for nucleophilic substitutions. The acetonide improves solubility in DCM/EtOAc compared to the free lactone. |

References

-

Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data.[4] Available at:

-

Thermo Fisher Scientific. 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone (Diastereomer Reference). Available at:

-

Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-erythronolactone (Analogous Protocol). Org.[5][6] Synth. 1987 , 65, 236. Available at:

-

MDPI. Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (Discusses 3,5- vs 2,3- selectivity). Available at:

-

Dextra Laboratories. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Catalog Entry. Available at:

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative | MDPI [mdpi.com]

- 4. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone, 97+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. taylorandfrancis.com [taylorandfrancis.com]

reaction of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone with nucleophiles

Application Note: Strategic Nucleophilic Functionalization of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Executive Summary

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a versatile chiral building block derived from the "chiral pool" (specifically D-lyxose or D-galactose). Its rigid bicyclic [3.3.0] structure, comprised of a

This Application Note details the protocols for reacting this lactone with various nucleophiles. We focus on three divergent pathways:

-

Hydride Reduction (DIBAL-H): Synthesis of lactols (masked aldehydes).[1]

-

Organometallic Addition (Grignard/Lithium): Carbon-carbon bond formation to access ketoses or tertiary alcohols.

-

Aminolysis: Ring-opening to form chiral polyhydroxy amides.

Mechanistic Insight & Reaction Landscape

Stereoelectronic Control

The reactivity of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is governed by the "inside-outside" stereoelectronic effect. The 2,3-isopropylidene protecting group forms a rigid "cup" shape on the concave face of the bicyclic system.

-

Steric Shielding: The acetonide group effectively blocks the syn face (relative to C2/C3).

-

Trajectory: Nucleophiles (Nu⁻) are forced to attack the carbonyl carbon (C1) from the anti face (the convex face).

-

Outcome: This results in high diastereoselectivity, typically yielding the product where the new hydroxyl group at C1 is trans to the C2-oxygen.

Reaction Pathway Visualization

Figure 1: Divergent synthesis pathways from the lyxono-lactone core.

Experimental Protocols

Protocol A: Controlled Reduction to Lactol (DIBAL-H)

Target: Synthesis of 2,3-O-isopropylidene-D-lyxofuranose.[2] Challenge: Preventing over-reduction to the acyclic diol.

Materials:

-

Substrate: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (1.0 eq).

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.1 eq).

-

Solvent: Anhydrous THF or CH₂Cl₂.

-

Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the lactone (e.g., 1.0 g, 5.3 mmol) and dissolve in anhydrous THF (15 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Addition: Add DIBAL-H (5.8 mL, 5.8 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Crucial: Maintain internal temperature below -70°C to ensure selectivity.

-

Incubation: Stir at -78°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.5) should disappear, replaced by a lower Rf spot (Lactol).

-

Quenching (The Critical Step):

-

While still at -78°C, add MeOH (2 mL) slowly to destroy excess hydride.

-

Remove the cooling bath and immediately add saturated aqueous Rochelle's salt (20 mL).

-

-

Workup: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

-

Extraction: Extract with EtOAc (3 x 20 mL). Dry organics over Na₂SO₄ and concentrate.

-

Result: The crude lactol is typically obtained as a colorless oil/foam, often used directly in Wittig reactions or glycosylations.

Protocol B: Carbon-Carbon Bond Formation (Grignard Addition)

Target: Synthesis of ketoses or tertiary alcohols.[3] Note: If the C5-hydroxyl is unprotected, it will consume 1 equivalent of Grignard reagent. For atom economy, protecting C5 (e.g., TBDMS, Trityl) is recommended before this step.

Materials:

-

Substrate: 5-O-Protected-2,3-O-isopropylidene-D-lyxono-1,4-lactone (1.0 eq).

-

Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (1.2 to 2.0 eq).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Charge a dried flask with the protected lactone (1.0 mmol) in THF (10 mL) under N₂.

-

Temperature Control: Cool to 0°C (Ice bath). Unlike DIBAL, Grignard additions to lactones are often sluggish at -78°C but too messy at RT.

-

Addition: Add PhMgBr (1.2 mmol for hemiacetal; 2.5+ mmol for diol) dropwise.

-

Reaction: Stir at 0°C for 2 hours.

-

Observation: The mixture may turn slightly yellow/brown.

-

-

Quench: Pour the reaction mixture into a saturated NH₄Cl solution (cold).

-

Purification: Extract with Et₂O. The product is often a mixture of the open-chain ketone and the cyclic hemiacetal (lactol) forms, which exist in equilibrium.

-

Data Validation:

-

IR: Disappearance of the lactone carbonyl stretch (~1780 cm⁻¹).

-

¹³C NMR: Appearance of the hemiacetal carbon (~98-105 ppm) or ketone carbonyl (~200 ppm) depending on the equilibrium.

-

Protocol C: Aminolysis (Ring Opening)

Target: Synthesis of chiral amides (peptidomimetics).

Materials:

-

Substrate: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.[2][4][5]

-

Reagent: Primary amine (e.g., Benzylamine, 1.1 eq).

-

Solvent: Methanol (protic solvents accelerate aminolysis) or solvent-free.

Step-by-Step:

-

Mixing: Dissolve lactone (1.0 mmol) in MeOH (5 mL). Add Benzylamine (1.1 mmol).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Optimization: If reaction is slow, mild heating (40°C) or the addition of a Lewis acid catalyst (LiNTf₂, 10 mol%) can accelerate the process [4].

-

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The residue is often the pure amide. If necessary, recrystallize from EtOH/Hexane.

-

Stereochemistry: The 2,3-acetonide remains intact, maintaining the stereocenters. The ring opens to yield the acyclic amide with a free C4-hydroxyl.

Quantitative Data Summary

| Reaction Type | Reagent | Conditions | Typical Yield | Major Product | Key Ref |

| Reduction | DIBAL-H (1.1 eq) | THF, -78°C | 85-95% | Lactol (Hemiacetal) | [1, 5] |

| Reduction | NaBH₄ | MeOH, 0°C | >90% | Acyclic Diol | [1] |

| C-Nucleophile | R-MgBr (1.2 eq) | THF, 0°C | 70-85% | Ketose/Hemiacetal | [2] |

| Aminolysis | R-NH₂ (1.0 eq) | MeOH, RT | 80-95% | Hydroxy-Amide | [4] |

Troubleshooting & Optimization

-

Acetonide Stability: The 2,3-O-isopropylidene group is acid-labile . Avoid strong aqueous acids during workup. Use buffered solutions (NH₄Cl, Phosphate buffer) or rapid extraction.

-

Lactone Hydrolysis: In basic aqueous conditions, the lactone ring can open to the carboxylate. Ensure organic solvents are dry.

-

C5-OH Interference: In Grignard reactions, if the yield is low (approx. 50%), it is likely due to the deprotonation of the free C5-hydroxyl. Use 2.2 equivalents of Grignard reagent (1 eq as base, 1.2 eq as nucleophile) or protect C5.

References

- Reduction of Sugar Lactones: Cohen, N. et al. "Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone." Journal of Organic Chemistry. (General reference for lyxose/ribose lactone synthesis and reduction).

-

Nucleophilic Additions: Merino, P. et al. "Nucleophilic additions of Grignard reagents to 2,3-O-protected-D-ribono-1,4-lactone." Tetrahedron: Asymmetry, 1996. Link(Note: Serves as the authoritative analogue for the lyxono-isomer due to identical electronic environments).

-

Synthesis from D-Lyxose: Janek, T. et al. "Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative." Materials, 2025.[1][5][6] Link

-

Aminolysis: Lalli, C. et al. "LiNTf2-Catalyzed Aminolysis of Lactones."[7] Synlett, 2008.[7] Link

-

DIBAL-H Methodology: BenchChem Application Notes. "Partial Reduction of Lactones with Diisobutylaluminium Hydride." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]

protecting group strategies involving 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Application Note: Protecting Group Strategies Involving 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Abstract

This technical guide details the strategic manipulation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3), a versatile chiral building block (chiron) derived from the D-lyxose or D-galactose pathway.[1] While the 2,3-acetonide protection offers robust stability for the C2 and C3 hydroxyls, the molecule presents unique challenges regarding regioselectivity (vs. the 3,5-isomer) and lability during downstream processing. This note provides optimized protocols for its synthesis, C5-orthogonal functionalization, and controlled reduction, serving as a blueprint for the total synthesis of polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin) and nucleoside analogs.

Structural Analysis & Strategic Logic

The utility of 2,3-O-isopropylidene-D-lyxono-1,4-lactone lies in its functional density . It possesses three distinct reactive sites, allowing for orthogonal differentiation:

-

C2-C3 Acetonide (Isopropylidene): Acts as a rigid "lock," maintaining the furanose ring conformation and protecting the internal diol. It is acid-labile but base-stable.

-

C1 Lactone Carbonyl: The electrophilic core. It can be reduced to the lactol (hemiacetal) or opened to form amides/esters.

-

C5 Primary Hydroxyl: The only free hydroxyl group in the protected molecule. It is sterically accessible for tosylation, silylation, or oxidation.

Critical Technical Insight (The Isomer Challenge): Unlike D-ribonolactone, where the 2,3-cis relationship is geometrically perfect for acetonide formation, D-lyxonolactone can suffer from thermodynamic competition with the 3,5-O-isopropylidene isomer (a 6-membered dioxane ring fused to the lactone). The 2,3-isomer (5-membered dioxolane ring) is often the kinetic product, while the 3,5-isomer can be the thermodynamic product depending on acid strength and water content. The protocols below are designed to maximize the 2,3-selectivity.

Synthesis Protocol: Kinetic Acetonation

This protocol utilizes 2,2-dimethoxypropane (2,2-DMP) as the acetonide source to drive the equilibrium by removing methanol, favoring the formation of the 2,3-protected species.

Reagents:

-

D-Lyxono-1,4-lactone (Starting Material)[1]

-

Acetone (Solvent, dried over 4Å MS)

-

2,2-Dimethoxypropane (Reagent)[2]

-

p-Toluenesulfonic acid (p-TSA) (Catalyst)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with D-lyxono-1,4-lactone (1.0 equiv) under an inert atmosphere (N₂ or Ar).

-

Solvation: Suspend the lactone in dry Acetone (10 mL/g). Add 2,2-Dimethoxypropane (2.5 equiv).

-

Catalysis: Add p-TSA (0.05 equiv) at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the polar starting material (Rf ~0.1) and appearance of the less polar product (Rf ~0.5).

-

Caution: Prolonged reaction times (>12h) may increase the ratio of the thermodynamic 3,5-isomer.

-

-

Quench: Add solid NaHCO₃ (2 equiv relative to p-TSA) and stir for 30 mins to neutralize.

-

Work-up: Filter off the solids. Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent ring opening).

-

Purification: The crude oil often crystallizes. Recrystallize from Ethyl Acetate/Hexanes.

-

Target Yield: 75-85%

-

QC Parameter: ¹H NMR (CDCl₃) should show two methyl singlets (approx. 1.4 ppm) and distinct doublet/multiplet patterns for H2/H3.

-

Orthogonal Strategy: C5-Functionalization

Once the 2,3-diol is masked, the C5-primary alcohol becomes the handle for chain extension or activation.

Protocol A: C5-O-Tosylation (Activation for Displacement)

Used when the target is to introduce a nucleophile (azide, amine) at C5.

-

Dissolution: Dissolve 2,3-O-isopropylidene-D-lyxono-1,4-lactone (1.0 equiv) in dry Pyridine (5 mL/mmol). Cool to 0°C.[3][4]

-

Addition: Add Tosyl Chloride (TsCl, 1.2 equiv) portion-wise over 15 minutes.

-

Incubation: Stir at 0°C for 4 hours, then store at 4°C overnight.

-

Work-up: Pour into ice water. Extract with CH₂Cl₂ (3x). Wash organic phase with 1M HCl (to remove pyridine), sat. NaHCO₃, and Brine.[1][3][5][6]

-

Result: 5-O-Tosyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone.

Protocol B: C5-O-Silylation (Protection)

Used when the lactone ring needs to be opened/reduced without affecting C5.

-

Reagents: TBDMS-Cl (1.1 equiv), Imidazole (2.0 equiv), DMF (solvent).

-

Conditions: React at 25°C for 6 hours.

-

Outcome: The bulky silyl group protects C5, allowing aggressive reduction of the C1-lactone.

Lactone Reduction: The Gateway to Nucleosides

The partial reduction of the lactone to the lactol (hemiacetal) is the most critical step for synthesizing nucleoside analogs. Over-reduction leads to the diol (ring opening), which is often undesirable.

Reagent: Diisobutylaluminum hydride (DIBAL-H) is required for this selective reduction at low temperatures.

Protocol:

-

Setup: Dissolve the protected lactone (1.0 equiv) in anhydrous Toluene or CH₂Cl₂. Cool to -78°C (Dry ice/Acetone bath).

-

Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise down the side of the flask over 30 minutes. Maintain temp < -70°C.

-

Stir: Stir at -78°C for 2 hours.

-

Quench (Critical): While still at -78°C, add Methanol (excess) slowly. Then add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).

-

Partition: Allow to warm to RT and stir vigorously until the aluminum emulsion breaks (two clear layers form).

-

Isolation: Extract with ether/DCM.

-

Product: 2,3-O-Isopropylidene-D-lyxofuranose (Lactol).[1] This compound exists as an anomeric mixture (α/β) and is ready for Wittig olefination or Vorbrüggen coupling.

Visual Workflows (Graphviz)

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates the central role of the protected lactone in divergent synthesis.

Caption: Divergent synthetic utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield of 2,3-Isomer | Thermodynamic equilibration to 3,5-isomer. | Reduce reaction time; ensure anhydrous conditions; use 2,2-DMP instead of just acetone. |

| Incomplete C5 Tosylation | Steric hindrance or wet pyridine. | Use fresh TsCl; increase reaction time at 0°C; do not heat (heating causes decomposition). |

| Over-reduction to Diol | DIBAL-H added too fast or temp > -70°C. | Strictly maintain -78°C; ensure slow addition; quench immediately at low temp. |

| Acetonide Hydrolysis | Acidic work-up conditions.[1] | Neutralize completely with NaHCO₃ before concentration; avoid strong acid washes. |

References

-

MDPI (Molecules Journal). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (Discusses the 3,5- vs 2,3-isomer competition). [Link]

-

Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-erythronolactone (Analogous methodology for furanose lactone protection). [Link]

Sources

- 1. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

synthesis of Deoxyfuconojirimycin using 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Executive Summary

This Application Note details the protocol for the synthesis of 1-Deoxy-L-fuconojirimycin (DFJ) , a potent

This route utilizes a "chiral pool" strategy where the D-lyxose scaffold is effectively "flipped" to access the L-fucose configuration. By mapping the C1 and C5 of the starting lactone to the C5 and C1 of the target piperidine, respectively, the stereocenters at C2, C3, and C4 are conserved in the correct orientation for the L-series target without the need for complex inversion steps.

Retrosynthetic Analysis & Stereochemical Logic

The synthesis relies on a topological inversion where the carbonyl carbon (C1) of the D-lyxonolactone becomes the methyl-bearing carbon (C5) of the target iminosugar.

-

Starting Material: D-Lyxono-1,4-lactone (Configuration: 2R, 3S, 4R).

-

Target: 1-Deoxy-L-fuconojirimycin (Configuration: 2R, 3S, 4R, 5S).

-

Mechanism:

-

C5 Functionalization: The C5 primary alcohol of the lactone is converted to an azide.[1] This nitrogen will eventually become the ring nitrogen.

-

C1 Functionalization: The lactone carbonyl (C1) is reacted with a methyl Grignard reagent. This introduces the methyl group required for the fucose scaffold.

-